molecular formula C21H23ClN2O4 B1680501 Rafabegron CAS No. 244081-42-3

Rafabegron

Cat. No. B1680501
CAS RN: 244081-42-3
M. Wt: 402.9 g/mol
InChI Key: FHEYFIGWYQJVDR-ACJLOTCBSA-N
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Description

Rafabegron is a small molecule drug that acts as a potent and selective beta-3 adrenergic receptor agonist. It was initially developed by Sumitomo Pharma Co., Ltd. for the treatment of metabolic diseases such as diabetes mellitus and obesity . The compound’s molecular formula is C21H23ClN2O4 .

Scientific Research Applications

Rafabegron has several scientific research applications, including:

    Chemistry: Used as a model compound to study beta-3 adrenergic receptor agonists and their chemical properties.

    Biology: Investigated for its effects on metabolic pathways and energy expenditure in biological systems.

    Medicine: Explored for its potential therapeutic effects in treating metabolic diseases such as diabetes mellitus and obesity.

    Industry: Utilized in the development of new drugs targeting beta-3 adrenergic receptors

Safety and Hazards

The acute studies showed large interindividual variability in plasma concentrations of Rafabegron indicating some possible problems with bioavailability and therefore efficacy . Based on these data further development was discontinued .

Mechanism of Action

Rafabegron exerts its effects by selectively activating beta-3 adrenergic receptors. This activation leads to the relaxation of smooth muscle tissues and increased energy expenditure through the stimulation of brown adipose tissue. The molecular targets include beta-3 adrenergic receptors, which are involved in the regulation of metabolic processes and thermogenesis .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rafabegron involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for beta-3 adrenergic receptor agonists typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Rafabegron undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Rafabegron

This compound is unique due to its high selectivity and potency for beta-3 adrenergic receptors, making it a promising candidate for the treatment of metabolic diseases. Its specific molecular structure and pharmacological profile distinguish it from other similar compounds .

properties

IUPAC Name

2-[[3-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1H-indol-7-yl]oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-13(23-11-18(25)14-4-2-5-16(22)9-14)8-15-10-24-21-17(15)6-3-7-19(21)28-12-20(26)27/h2-7,9-10,13,18,23-25H,8,11-12H2,1H3,(H,26,27)/t13-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEYFIGWYQJVDR-ACJLOTCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=CC=C2OCC(=O)O)NCC(C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=CC=C2OCC(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179162
Record name Rafabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

244081-42-3
Record name Rafabegron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244081-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rafabegron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244081423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rafabegron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RAFABEGRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN3E1Q0SU2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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